REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[N:9]([NH2:10])[C:8]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:7][CH:6]=1)=O.[CH:16]([NH2:18])=O>O>[CH2:14]([O:13][C:11]([C:8]1[N:9]2[C:5]([C:3](=[O:2])[NH:18][CH:16]=[N:10]2)=[CH:6][CH:7]=1)=[O:12])[CH3:15]
|
Name
|
|
Quantity
|
140 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CC=C(N1N)C(=O)OCC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 140° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled
|
Type
|
FILTRATION
|
Details
|
the solid which crashed out was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=CC=C2C(NC=NN21)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |